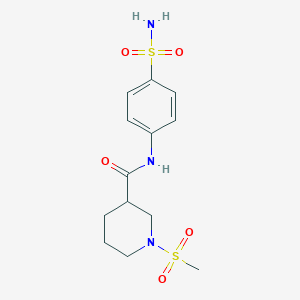![molecular formula C21H24N2O4S B4201119 4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE](/img/structure/B4201119.png)
4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE
Overview
Description
4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfonyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline moiety, the introduction of the sulfonyl group, and the cyclization to form the pyrrolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the quinoline moiety can produce a dihydroquinoline compound.
Scientific Research Applications
4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-2-methoxy-: Shares the methoxy and dihydro moieties but lacks the sulfonyl and pyrrolidinone groups.
Cyclocoumarol: Contains a methoxy group and a dihydro structure but differs in the overall framework and functional groups.
Uniqueness
4-{4-[(6-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}PYRROLIDIN-2-ONE is unique due to its combination of a quinoline moiety, a sulfonyl group, and a pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-[4-[(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-3-4-16-11-18(27-2)7-10-20(16)23(14)28(25,26)19-8-5-15(6-9-19)17-12-21(24)22-13-17/h5-11,14,17H,3-4,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBFRUKQBOUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(4-morpholinyl)acetamide](/img/structure/B4201036.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4201048.png)
![ethyl 4-[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4201056.png)



![4-(3-bromo-4,5-dimethoxyphenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4201105.png)
![8-(5-methylfuran-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4201108.png)
![1-(1-ADAMANTYL)-2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE](/img/structure/B4201111.png)
![2-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4201118.png)
![3-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4201121.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4201124.png)
![2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4201136.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(phenylsulfanyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4201149.png)
